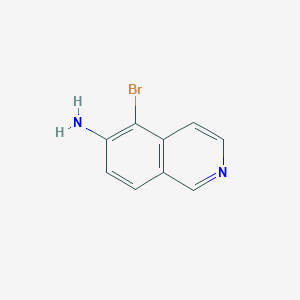

5-Bromoisoquinolin-6-amine

CAS No.: 566943-98-4

Cat. No.: VC2905474

Molecular Formula: C9H7BrN2

Molecular Weight: 223.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 566943-98-4 |

|---|---|

| Molecular Formula | C9H7BrN2 |

| Molecular Weight | 223.07 g/mol |

| IUPAC Name | 5-bromoisoquinolin-6-amine |

| Standard InChI | InChI=1S/C9H7BrN2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H,11H2 |

| Standard InChI Key | JDEBLBVBKMBILY-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C2=C1C=NC=C2)Br)N |

| Canonical SMILES | C1=CC(=C(C2=C1C=NC=C2)Br)N |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

5-Bromoisoquinolin-6-amine is identified by the CAS Registry Number 566943-98-4 and possesses the molecular formula C9H7BrN2 . With a molecular weight of 223.069 g/mol, this compound belongs to the isoquinoline family, characterized by a benzene ring fused to a pyridine ring in a specific orientation . The exact mass of the compound is 221.979248, which is an important parameter for analytical identification using mass spectrometry .

The systematic naming follows standard IUPAC conventions, with numerical positions designating the locations of substituents on the isoquinoline backbone. This nomenclature is essential for distinguishing 5-Bromoisoquinolin-6-amine from similar compounds with different substitution patterns or heterocyclic cores.

Structural Characteristics

The core structure of 5-Bromoisoquinolin-6-amine consists of an isoquinoline scaffold with two functional groups in specific positions:

-

A bromine atom at the 5-position, which influences the electronic distribution within the molecule and provides a site for potential synthetic modifications

-

An amino group (-NH2) at the 6-position, offering hydrogen bonding capabilities and nucleophilic properties

This structural arrangement creates a unique electronic environment that determines the compound's chemical behavior, reactivity patterns, and potential interactions with biological systems. The proximity of the bromine and amino groups in adjacent positions likely influences their respective electronic properties through both inductive and resonance effects.

Isomeric Forms and Related Compounds

5-Bromoisoquinolin-6-amine must be distinguished from structurally similar compounds that have different heterocyclic cores or substitution patterns, including:

-

6-Bromoquinolin-5-amine (CAS: 50358-39-9) - a quinoline derivative with a different nitrogen position in the heterocyclic system

-

5-Bromoquinoxalin-6-amine - a quinoxaline derivative containing an additional nitrogen atom in the heterocyclic core

-

6-Bromo-1-methylisoquinolin-5-amine - an isoquinoline derivative with an additional methyl group at position 1

These structural distinctions, though seemingly minor, significantly impact the compounds' chemical, physical, and potentially biological properties.

Physical and Chemical Properties

Fundamental Physical Properties

5-Bromoisoquinolin-6-amine possesses several characteristic physical properties that define its behavior under various conditions. These properties are summarized in Table 1.

Table 1: Key Physical Properties of 5-Bromoisoquinolin-6-amine

| Property | Value |

|---|---|

| Molecular Weight | 223.069 g/mol |

| Density | 1.6±0.1 g/cm³ |

| Boiling Point | 378.1±22.0 °C at 760 mmHg |

| Flash Point | 182.5±22.3 °C |

| Melting Point | Not Available |

| Appearance | Solid (presumed) |

The high boiling point (378.1±22.0 °C) indicates considerable thermal stability, which is typical for heterocyclic compounds with extended aromatic systems . The density of 1.6±0.1 g/cm³ is consistent with other halogenated heterocyclic compounds .

Thermodynamic and Molecular Properties

Additional thermodynamic and molecular properties provide insight into the compound's behavior in various systems and its potential for interactions with other substances:

Table 2: Thermodynamic and Molecular Properties

| Property | Value |

|---|---|

| Vapor Pressure | 0.0±0.9 mmHg at 25°C |

| LogP | 1.93 |

| Polar Surface Area (PSA) | 38.91000 |

| Index of Refraction | 1.732 |

The LogP value of 1.93 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic characteristics . This property is particularly relevant for predicting membrane permeability and potential distribution in biological systems. The relatively low polar surface area (38.91) suggests that the compound might have favorable membrane permeability properties if considered for pharmaceutical applications .

Synthesis and Preparation Methods

Synthetic Approaches

For instance, the synthesis of 5-bromo-6-aminoquinoxaline, a related compound with a different heterocyclic core, involves a three-step process:

-

Cyclization of a suitable diamine with glyoxal

-

Reduction of a nitro precursor to generate the amino functionality

A conceptually similar approach might be applicable to the synthesis of 5-Bromoisoquinolin-6-amine, with appropriate modifications to account for the isoquinoline core structure.

Applications and Research Significance

Synthetic Utility

5-Bromoisoquinolin-6-amine likely serves as a valuable synthetic intermediate or building block in organic synthesis for several reasons:

-

The bromine substituent provides a handle for various transition metal-catalyzed coupling reactions

-

The amino group offers a site for further functionalization through numerous reaction types

-

The isoquinoline core presents opportunities for regioselective transformations

These features make the compound potentially useful in the synthesis of more complex molecules with specific structural requirements, particularly in the context of pharmaceutical research and development.

Analytical Applications

Structural Analogues and Comparative Analysis

Comparison with Isoquinoline Derivatives

Structurally related isoquinoline derivatives provide valuable context for understanding the properties and potential applications of 5-Bromoisoquinolin-6-amine. One such compound is 6-Bromo-1-methylisoquinolin-5-amine, which differs by having an additional methyl group at position 1 of the isoquinoline ring.

The addition of this methyl group would be expected to:

-

Increase lipophilicity

-

Alter electronic distribution within the molecule

-

Potentially affect binding interactions with biological targets

-

Modify reactivity patterns in certain chemical transformations

These structural modifications highlight how subtle changes to the basic scaffold can significantly impact a compound's properties and behavior.

Comparison with Different Heterocyclic Systems

Comparing 5-Bromoisoquinolin-6-amine with analogues containing different heterocyclic cores provides insight into the significance of the core structure:

Table 3: Comparison of 5-Bromoisoquinolin-6-amine with Related Heterocyclic Compounds

| Compound | Heterocyclic Core | Key Structural Differences |

|---|---|---|

| 5-Bromoisoquinolin-6-amine | Isoquinoline | Reference compound |

| 6-Bromoquinolin-5-amine | Quinoline | Different position of the nitrogen atom in the heterocyclic ring |

| 5-Bromoquinoxalin-6-amine | Quinoxaline | Contains an additional nitrogen atom in the heterocyclic system |

These different heterocyclic systems would exhibit distinct electronic properties, affecting factors such as:

-

Basicity of the ring nitrogen(s)

-

Electrophilic/nucleophilic character of various positions

-

π-electron distribution and aromaticity

-

Potential for hydrogen bonding interactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume